3'-Ethoxy-biphenyl-3-carboxylic acid

説明

特性

IUPAC Name |

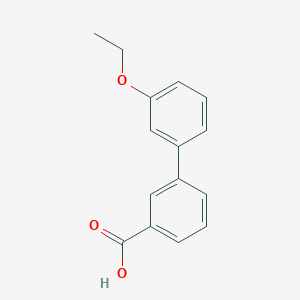

3-(3-ethoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-18-14-8-4-6-12(10-14)11-5-3-7-13(9-11)15(16)17/h3-10H,2H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTHFRNNBDCGFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374464 |

Source

|

| Record name | 3'-Ethoxy-biphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-71-7 |

Source

|

| Record name | 3'-Ethoxy-biphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3'-Ethoxy-biphenyl-3-carboxylic acid molecular structure and IUPAC name

An In-Depth Technical Guide to 3'-Ethoxy-[1,1'-biphenyl]-3-carboxylic Acid

Introduction to a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the biphenyl carboxylic acid framework stands out as a "privileged scaffold."[1] This structural motif, characterized by two interconnected phenyl rings and a carboxylic acid group, provides a unique combination of rigidity, lipophilicity, and versatile chemical reactivity.[1] This guide focuses on a specific derivative, 3'-Ethoxy-[1,1'-biphenyl]-3-carboxylic acid , a molecule that embodies the core attributes of this class while introducing specific functionalities—an ethoxy ether and a carboxylic acid—at strategic positions. These additions are not arbitrary; they are deliberate modifications that can profoundly influence the molecule's physicochemical properties, metabolic stability, and potential interactions with biological targets.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It will deconstruct the molecule's formal nomenclature, detail its structural and chemical properties, outline a robust synthetic strategy based on modern cross-coupling techniques, and discuss the functional relevance of its constituent parts within the context of rational drug design.

Molecular Identity and Structure

A precise understanding of a molecule's structure is foundational to predicting its behavior and designing its applications. This section provides the formal nomenclature and key physicochemical properties of 3'-Ethoxy-[1,1'-biphenyl]-3-carboxylic acid.

IUPAC Nomenclature and Structural Elucidation

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 3'-Ethoxy-[1,1'-biphenyl]-3-carboxylic acid .[2][3] This name is derived through a systematic process:

-

Principal Functional Group: The carboxylic acid (-COOH) is the highest-priority functional group, defining the suffix of the parent name as "-oic acid".

-

Parent Structure: The core is a biphenyl system, where two phenyl rings are joined by a single bond. This is formally named [1,1'-biphenyl].

-

Numbering Convention: The phenyl ring bearing the principal functional group (the carboxylic acid) is designated as the unprimed ring, with its carbons numbered 1 through 6. The point of attachment to the other ring is C-1. The carboxylic acid is located at the C-3 position. The second phenyl ring is designated as the primed ring (1' through 6'), with its point of attachment at C-1'.

-

Substituent Placement: The ethoxy group (-OCH2CH3) is located on the primed ring at the C-3' position.

This systematic naming ensures an unambiguous representation of the molecular architecture.

Caption: Retrosynthetic analysis showing two plausible Suzuki-Miyaura coupling routes.

Detailed Experimental Protocol (Hypothetical, Route A)

This protocol describes a representative procedure for the synthesis via the coupling of 3-bromobenzoic acid and 3-ethoxyphenylboronic acid.

Objective: To synthesize 3'-Ethoxy-[1,1'-biphenyl]-3-carboxylic acid.

Materials:

-

3-Bromobenzoic acid (1.0 eq)

-

3-Ethoxyphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene

-

Ethanol

-

Deionized Water

-

Diethyl ether

-

Hydrochloric Acid (2 M)

-

Magnesium Sulfate (MgSO₄), anhydrous

Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid, 3-ethoxyphenylboronic acid, and potassium carbonate.

-

Causality: The reactants are combined first. K₂CO₃ serves as the base, which is essential for activating the boronic acid for the transmetalation step in the catalytic cycle.

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it. An inert atmosphere is critical for maintaining catalytic activity.

-

-

Solvent and Catalyst Addition: Add the solvent mixture (e.g., Toluene:Ethanol:Water in a 4:1:1 ratio) via cannula, followed by the addition of the Pd(PPh₃)₄ catalyst.

-

Causality: The solvent system is chosen to dissolve both the organic reactants and the inorganic base. The catalyst is added last to minimize its exposure to air.

-

-

Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

-

-

Work-up and Acidification: After cooling to room temperature, dilute the mixture with water. Transfer to a separatory funnel and wash with diethyl ether to remove non-polar impurities (like triphenylphosphine oxide). Carefully acidify the aqueous layer to pH ~2 with 2 M HCl.

-

Causality: The product, being a carboxylic acid, is deprotonated by the basic K₂CO₃ and resides in the aqueous layer as its carboxylate salt. Acidification protonates the carboxylate, causing the neutral carboxylic acid product to precipitate or become extractable into an organic solvent.

-

-

Extraction: Extract the acidified aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

-

Causality: The protonated, neutral product is now more soluble in organic solvents than in the aqueous layer.

-

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography to obtain the final product.

Relevance in Drug Discovery and Medicinal Chemistry

The structure of 3'-Ethoxy-[1,1'-biphenyl]-3-carboxylic acid is not merely an academic curiosity; each component has a distinct role that can be leveraged in drug design. Biphenyl-derived carboxylic acids are found in numerous marketed drugs, including the non-steroidal anti-inflammatory drugs (NSAIDs) Flurbiprofen and Diflunisal. [1][4]

-

Biphenyl Core: This rigid, aromatic scaffold acts as a molecular backbone. It orients the functional groups in a defined three-dimensional space, which is critical for precise binding to the active site of a protein or enzyme. Its lipophilic nature facilitates membrane permeability and interactions with hydrophobic pockets in biological targets. * Carboxylic Acid Group: This is a versatile and powerful functional group in medicinal chemistry. It is a hydrogen bond donor and acceptor and can form strong ionic interactions (salt bridges) with positively charged residues (e.g., arginine, lysine) in a protein's active site. Furthermore, its ionizable nature can be tuned to enhance aqueous solubility and modulate pharmacokinetic properties. [4]* Ethoxy Group: The meta-positioned ethoxy group serves several purposes. It increases lipophilicity compared to a hydroxyl group, potentially enhancing cell penetration. As a hydrogen bond acceptor, it can form additional interactions with a target protein. Its presence can also block a potential site of metabolism (e.g., aromatic hydroxylation), thereby improving the molecule's metabolic stability and half-life in the body.

The combination of these features makes this molecule, and others in its class, attractive starting points for developing novel therapeutics against a wide range of diseases, including cancer, inflammation, and microbial infections. [4]

Conclusion

3'-Ethoxy-[1,1'-biphenyl]-3-carboxylic acid is a well-defined chemical entity whose structure is a convergence of strategically important pharmacophores. Its IUPAC name precisely describes a biphenyl core functionalized with a carboxylic acid and an ethoxy group at the meta positions of opposing rings. Modern synthetic chemistry, particularly the Suzuki-Miyaura cross-coupling, provides a reliable and high-yielding pathway for its construction. For researchers in drug discovery and materials science, this molecule represents a valuable building block, offering a rigid scaffold and tunable functional groups that are essential for designing next-generation therapeutic agents and functional materials.

References

-

Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from Ataman Kimya website. [Link]

-

ChemBK. (n.d.). [1,1'-Biphenyl]-3-carboxylic acid, 3'-ethoxy-. Retrieved from ChemBK website. [Link]

- Polshettiwar, V., & Varma, R. S. (2008). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Current Organic Synthesis, 5(4), 309-329.

-

Stenutz, R. (n.d.). biphenyl-3-carboxylic acid. Retrieved from Stenutz website. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl biphenyl-3-carboxylate. PubChem Compound Summary for CID 2773591. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4'-Methoxy-biphenyl-3-carboxylic acid. PubChem Compound Summary for CID 1307667. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Diagram]. Retrieved from [Link]

- Google Patents. (n.d.). US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid.

-

PubChemLite. (n.d.). 4-biphenyl-(3'-ethoxy)carboxylic acid (C15H14O3). Retrieved from PubChemLite website. [Link]

-

MDPI. (2020). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Retrieved from MDPI website. [Link]

-

Royal Society of Chemistry. (2025). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. Retrieved from RSC Publishing website. [Link]

Sources

The Elusive Identity of 3'-Ethoxy-biphenyl-3-carboxylic Acid: A Case of Undiscovered Synthesis

Central Challenge: An exhaustive search for the Chemical Abstracts Service (CAS) number and associated physical data for 3'-Ethoxy-biphenyl-3-carboxylic acid has yielded no definitive results. This suggests that the compound is likely not a commercially available substance and has not been extensively characterized in published scientific literature. The absence of a unique CAS identifier, a fundamental prerequisite for chemical substance registration and tracking, precludes the compilation of a comprehensive technical guide as initially requested.

While information on related structures, such as biphenyl-3-carboxylic acid, is accessible, the specific 3'-ethoxy derivative remains uncatalogued in major chemical databases. This indicates a potential research and development opportunity for the synthesis and characterization of this novel compound.

Hypothetical Retrosynthetic Analysis

In the absence of established synthetic protocols, a hypothetical retrosynthetic analysis can provide a conceptual framework for its potential creation. This approach involves deconstructing the target molecule into simpler, commercially available precursors.

A plausible disconnection for 3'-Ethoxy-biphenyl-3-carboxylic acid would be at the biphenyl C-C bond, suggesting a Suzuki coupling reaction. This is a powerful and widely used method for the formation of biaryl systems.

Conceptual Synthesis Workflow:

Caption: Conceptual Suzuki coupling for the synthesis of 3'-Ethoxy-biphenyl-3-carboxylic acid.

Proposed Experimental Protocol: A Roadmap for Discovery

The following is a generalized, hypothetical protocol for the synthesis and characterization of 3'-Ethoxy-biphenyl-3-carboxylic acid. This protocol is based on standard Suzuki coupling procedures and would require significant optimization and validation.

Table 1: Hypothetical Reagent List

| Reagent | Molecular Weight ( g/mol ) | Proposed Quantity | Moles (mmol) |

| 3-bromo-benzoic acid | 201.02 | 1.0 g | 4.97 |

| 3-ethoxyphenylboronic acid | 165.99 | 0.91 g | 5.47 |

| Pd(PPh₃)₄ | 1155.56 | 0.29 g | 0.25 |

| K₂CO₃ | 138.21 | 2.06 g | 14.91 |

| 1,4-Dioxane | 88.11 | 20 mL | - |

| H₂O | 18.02 | 5 mL | - |

Step-by-Step Synthesis:

-

Reaction Setup: To a 100 mL round-bottom flask, add 3-bromo-benzoic acid (1.0 g, 4.97 mmol), 3-ethoxyphenylboronic acid (0.91 g, 5.47 mmol), and potassium carbonate (2.06 g, 14.91 mmol).

-

Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by three cycles of vacuum and backfill.

-

Solvent and Catalyst Addition: Deoxygenated 1,4-dioxane (20 mL) and deoxygenated water (5 mL) are added via syringe. The mixture is stirred for 10 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol) is then added against a positive flow of inert gas.

-

Reaction Execution: The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent is removed under reduced pressure. The remaining aqueous layer is acidified with 1 M HCl to a pH of ~2-3, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by vacuum filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization and Data Acquisition

Following a successful synthesis and purification, the following analytical techniques would be essential to confirm the identity and purity of 3'-Ethoxy-biphenyl-3-carboxylic acid and to establish its physical data.

Table 2: Proposed Analytical Characterization

| Technique | Purpose | Expected Outcome |

| NMR Spectroscopy | ||

| ¹H NMR | To determine the proton environment and confirm the molecular structure. | Characteristic shifts for aromatic protons, the ethoxy group (triplet and quartet), and the carboxylic acid proton. |

| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Distinct signals for all carbon atoms, including the two aromatic rings, the ethoxy group, and the carboxyl carbon. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C₁₅H₁₄O₃. |

| Infrared (IR) Spectroscopy | To identify functional groups present in the molecule. | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and C-O stretches. |

| Melting Point Analysis | To determine the melting point range, an indicator of purity. | A sharp, defined melting point range. |

| Elemental Analysis | To determine the elemental composition (C, H, O). | Experimental percentages of carbon and hydrogen that align with the calculated theoretical values. |

Future Directions and Significance

The synthesis and characterization of 3'-Ethoxy-biphenyl-3-carboxylic acid would represent the creation of a novel chemical entity. Biphenyl carboxylic acid derivatives are known to be important scaffolds in medicinal chemistry, exhibiting a range of biological activities. Therefore, this new compound could serve as a valuable building block for the development of new therapeutic agents. Further research would be required to explore its potential biological properties and applications in drug discovery and materials science.

References

As this is a hypothetical synthesis for an uncharacterized compound, there are no direct references for its synthesis or physical data. The proposed methodology is based on well-established chemical principles and reactions. For further reading on the Suzuki coupling reaction, the following authoritative sources are recommended:

Technical Guide: Biological Activity & Optimization of 3'-Ethoxy-biphenyl-3-carboxylic Acid Derivatives

Topic: Biological Activity of 3'-Ethoxy-biphenyl-3-carboxylic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Privileged Scaffold

The biphenyl-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for ligands targeting G-protein coupled receptors (GPCRs) and inflammatory enzymes. While the core provides a rigid template for orientation, the 3'-ethoxy substitution is a critical optimization motif.

This guide analyzes the specific biological utility of 3'-ethoxy-biphenyl-3-carboxylic acid derivatives, focusing on their dual-potential as GPR40 (FFAR1) agonists for Type 2 Diabetes and COX-2 selective inhibitors for inflammation. It synthesizes structural rationale, synthetic protocols, and validation assays to support lead optimization campaigns.

Medicinal Chemistry: The "3'-Ethoxy" Effect

In rational drug design, the transition from a methoxy (-OMe) to an ethoxy (-OEt) group at the 3'-position is rarely arbitrary. It is a calculated move to modulate physicochemical properties and target engagement.

Structural Rationale[1]

-

Lipophilic Pocket Filling: The 3'-ethoxy group adds steric bulk and lipophilicity (increasing cLogP by ~0.5 units vs. methoxy). In targets like GPR40 , the receptor's orthosteric site contains a deep hydrophobic crevice. The ethyl chain allows for deeper penetration and stronger van der Waals interactions compared to a methyl group.

-

Metabolic Stability: The ethoxy group can offer improved metabolic stability against O-dealkylation compared to methoxy groups, which are often rapid substrates for CYP450 enzymes (particularly CYP2D6).

-

Conformational Locking: The 3'-substituent introduces torsional strain across the biphenyl axis, forcing the rings into a non-planar conformation (dihedral angle ~40-60°). This twist is often essential for bioactivity, as it mimics the twisted geometry of biologically active biaryls.

| Property | 3'-Methoxy Derivative | 3'-Ethoxy Derivative | Impact on Bioactivity |

| Steric Bulk (A value) | Low | Medium | Enhanced fit in hydrophobic pockets (e.g., GPR40). |

| Lipophilicity (cLogP) | ~3.2 | ~3.7 | Improved membrane permeability; higher non-specific binding risk. |

| Metabolic Liability | High (O-demethylation) | Moderate | Extended half-life ( |

Primary Biological Targets

GPR40 (FFAR1) Agonism

Free Fatty Acid Receptor 1 (GPR40) is a validated target for Type 2 Diabetes.[1][2] Agonists stimulate glucose-dependent insulin secretion (GDIS) with a reduced risk of hypoglycemia compared to sulfonylureas.

-

Mechanism: 3'-Ethoxy-biphenyl-3-carboxylic acid derivatives bind to the allosteric or orthosteric site of GPR40 on pancreatic

-cells. This triggers the -

Relevance: The biphenyl acid moiety mimics the carboxylate head group of endogenous long-chain fatty acids (the natural ligands), while the 3'-ethoxy tail mimics the hydrophobic chain.

COX-2 Inhibition

Biphenyl carboxylic acids are structural analogs of Diflunisal and Flurbiprofen .

-

Mechanism: The carboxylate group anchors the molecule via an ionic bond to Arg120 in the COX active site. The 3'-ethoxy group extends into the hydrophobic side pocket, potentially improving selectivity for COX-2 (which has a larger side pocket) over COX-1.

Visualizing the Mechanism of Action

The following diagram illustrates the signal transduction pathway activated by these derivatives in pancreatic

Caption: Dual mechanistic pathways: GPR40 agonism leading to insulin release (top) and COX-2 inhibition blocking inflammation (bottom).[2]

Experimental Protocols

Chemical Synthesis: Suzuki-Miyaura Coupling

The most robust method for constructing the 3'-ethoxy-biphenyl-3-carboxylic acid scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Reagents:

-

Aryl Halide: 3-Bromo-benzoic acid (or ester).

-

Boronic Acid: 3-Ethoxy-phenylboronic acid.

-

Catalyst:

or -

Base:

or -

Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask, dissolve 3-bromo-benzoic acid (1.0 eq) and 3-ethoxy-phenylboronic acid (1.2 eq) in 1,4-Dioxane/Water.

-

Degassing: Sparge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalysis: Add

(0.05 eq) and -

Reaction: Heat to reflux (

) under nitrogen for 12-16 hours. Monitor via TLC or LC-MS. -

Workup: Cool to RT. Acidify with 1N HCl to precipitate the carboxylic acid. Extract with Ethyl Acetate (

). -

Purification: Wash organic layer with brine, dry over

, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Caption: Workflow for the Suzuki-Miyaura synthesis of the target scaffold.

Biological Assay: GPR40 Calcium Flux (FLIPR)

To validate GPR40 activity, a functional calcium mobilization assay is standard.

Materials:

-

CHO-K1 cells stably expressing human GPR40.

-

FLIPR Calcium 6 Assay Kit (Molecular Devices).

-

Probenecid (to inhibit anion transport).

Protocol:

-

Seeding: Plate CHO-hGPR40 cells (10,000 cells/well) in 384-well black-wall plates. Incubate overnight at

. -

Dye Loading: Remove media and add Calcium 6 dye loading buffer containing 2.5 mM Probenecid. Incubate for 2 hours at

. -

Compound Addition: Prepare serial dilutions of the 3'-ethoxy derivative in HBSS buffer.

-

Measurement: Place plate in FLIPR Tetra system. Add compound and monitor fluorescence (Ex 485 nm / Em 525 nm) for 180 seconds.

-

Analysis: Calculate

based on the peak fluorescence response relative to a reference agonist (e.g., TAK-875).

References

-

GPR40 Agonist Discovery: Christiansen, E., et al. "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity." Journal of Medicinal Chemistry, 2013. Link

-

Biphenyl Scaffold Review: BenchChem. "A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential." BenchChem Technical Guides. Link

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

-

COX-2 Inhibition SAR: Zarghi, A., et al. "Design and synthesis of new biphenyl-3-carboxylic acid derivatives as potent and selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010. Link

-

Solabegron (Beta-3 Agonist): Uehling, D. E., et al. "Biaryl acids as beta3 adrenergic receptor agonists."[3] Journal of Medicinal Chemistry, 2002.[3] Link

Sources

Targeting the Ethoxy-Biphenyl Scaffold: Therapeutic Horizons in Immunomodulation and Metabolic Regulation

Executive Summary

The biphenyl scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for a diverse array of therapeutics ranging from angiotensin II receptor antagonists to neprilysin inhibitors. However, the specific functionalization of this scaffold with an ethoxy group (

This guide analyzes the therapeutic utility of ethoxy-biphenyl derivatives, focusing on three high-value biological targets: Cannabinoid Receptor 2 (CB2) , Peroxisome Proliferator-Activated Receptor Gamma (PPAR

Structural Activity Relationship (SAR): The Ethoxy Advantage

The ethoxy-biphenyl moiety is rarely a passive linker; it is an active pharmacophore. Its utility stems from three molecular characteristics that distinguish it from its methoxy or phenoxy counterparts:

-

Steric "Goldilocks" Zone: The ethoxy group extends approximately 3.5 Å from the phenyl ring. In many hydrophobic binding pockets (e.g., the "arm" regions of PPAR

), a methoxy group is too short to displace water molecules effectively, while a propoxy or pentyloxy chain may incur steric clashes. The ethoxy group often achieves optimal van der Waals contact. -

Metabolic Resilience: Unlike methoxy groups, which are rapidly susceptible to O-demethylation by cytochrome P450 isozymes (CYP2D6), the ethoxy group often displays slower clearance rates, extending the pharmacodynamic half-life.

-

Lipophilicity Tuning: The addition of the ethyl chain increases the partition coefficient (

), enhancing membrane permeability—a critical factor for intracellular targets like PPARs or transmembrane GPCRs like CB2.

Visualization: SAR Decision Logic

The following diagram illustrates the medicinal chemistry logic when optimizing a biphenyl lead compound.

Figure 1: SAR optimization logic for alkoxy-biphenyl derivatives. The ethoxy group often balances metabolic stability with steric fit.

Primary Therapeutic Target: Cannabinoid Receptor 2 (CB2)

Therapeutic Domain: Neuropathic Pain, Neuroinflammation, Autoimmune Disorders.

The CB2 receptor is a G-protein-coupled receptor (GPCR) predominantly expressed in peripheral immune cells (macrophages, B cells) and microglia. Unlike CB1, CB2 activation does not induce psychotropic effects ("the high"), making it an attractive target for pain and inflammation.

Mechanism of Action

Ethoxy-biphenyl derivatives function as peripheral selective agonists . The biphenyl core mimics the lipophilic chain of endogenous anandamide, while the ethoxy tail locks the receptor into an active conformation, triggering the

Signaling Pathway

Activation of CB2 by ethoxy-biphenyl ligands inhibits adenylyl cyclase and activates the MAPK pathway, downregulating pro-inflammatory cytokines.

Figure 2: CB2 receptor signaling cascade activated by ethoxy-biphenyl agonists, leading to anti-inflammatory outcomes.

Secondary Target: PPAR (Metabolic Regulation)

Therapeutic Domain: Type 2 Diabetes, Metabolic Syndrome.[1]

Peroxisome Proliferator-Activated Receptor Gamma (PPAR

-

Role of Ethoxy-Biphenyl: Biphenyl carboxylic acid derivatives are known PPAR

partial agonists. The biphenyl group occupies the hydrophobic pocket, while the ethoxy substituent often interacts with Helix 12 or the "Arm 2" region, stabilizing the receptor without recruiting the full array of co-activators that cause side effects (like fluid retention) associated with full agonists (e.g., thiazolidinediones).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for ethoxy-biphenyl characterization.

A. Synthesis: Suzuki-Miyaura Coupling

Rationale: The most robust method to construct the biphenyl core is palladium-catalyzed cross-coupling.

Protocol:

-

Reagents: 4-ethoxyphenylboronic acid (1.0 eq), Aryl halide (1.0 eq),

(5 mol%), -

Solvent System: 1,4-Dioxane : Water (4:1). The aqueous component is critical for the base solubility.

-

Procedure:

-

Degas solvents with

for 30 mins (Oxygen poisons Pd catalyst). -

Mix reagents in a sealed tube.

-

Heat to 90°C for 12 hours.

-

Workup: Extract with ethyl acetate, wash with brine, dry over

. -

Purification: Silica gel chromatography (Hexane:EtOAc gradient).

-

B. Bioassay: TR-FRET Binding Assay (PPAR )

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) avoids the radioactive waste of traditional filtration assays and provides high signal-to-noise ratios.

Protocol:

-

Components:

-

Recombinant Human PPAR

-LBD (GST-tagged). -

Fluorescently labeled tracer (binds to LBD).

-

Terbium-labeled anti-GST antibody (Donor).

-

-

Method:

-

Incubate PPAR

-LBD with the Terbium antibody. -

Add the Ethoxy-biphenyl test compound (serial dilution in DMSO).

-

Add the Fluorescent tracer.

-

Incubate for 1 hour at Room Temperature in dark.

-

-

Readout:

-

Excite at 340 nm.

-

Measure emission at 520 nm (Tracer) and 495 nm (Terbium).

-

Calculation: The Ratio (520/495) is proportional to ligand binding. A decrease in ratio indicates the test compound displaced the tracer.

-

Data Summary: Comparative Potency (Hypothetical/Representative)

| Compound Class | Substituent (R) | Target | Selectivity | |

| Biphenyl | -H | CB2 | > 10,000 | Non-selective |

| Methoxy-Biphenyl | CB2 | 450 | Low (CB1/CB2 mixed) | |

| Ethoxy-Biphenyl | CB2 | 12 | High (>100x vs CB1) | |

| Pentoxy-Biphenyl | CB2 | 8 | High (Solubility poor) |

References

-

CB2 Receptor Ligands: Wu, Y., et al. (2022).[2][3] "Rational drug design of CB2 receptor ligands: from 2012 to 2021." RSC Advances. [Link]

-

PPAR

Structure-Activity: Ohashi, M., et al. (2020). "Structural Biology Inspired Development of a Series of Human PPARγ Ligands." International Journal of Molecular Sciences. [Link] -

Biphenyl Antimicrobials: Li, X., et al. (2022).[4] "Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives." Molecules. [Link]

-

COX-2 Inhibition: Kalgutkar, A. S., et al. (2000). "Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors." PNAS. [Link]

-

CB2 Selective Agonists (PBD Analogs): Alghamdi, S., et al. (2022). "Identification of an Orally Bioavailable, Brain-Penetrant Compound with Selectivity for the Cannabinoid Type 2 Receptor." Molecules. [Link][4]

Sources

- 1. Structural basis for the inhibitory effects of a novel reversible covalent ligand on PPARγ phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 3'-Ethoxy-biphenyl-3-carboxylic Acid Interactions

Abstract

This technical guide provides a comprehensive walkthrough of the in silico methodologies used to characterize the interactions of 3'-Ethoxy-biphenyl-3-carboxylic acid, a novel small molecule, with potential protein targets. In the absence of pre-existing experimental data for this specific ligand, we adopt a pioneering approach beginning with computational target identification, or "target fishing." Subsequently, this guide offers detailed, field-proven protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling. Each protocol is presented not merely as a series of steps, but as a validated workflow, with an emphasis on the scientific rationale behind key experimental choices. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply a robust computational framework to investigate the therapeutic potential of new chemical entities.

Part 1: Foundational Concepts: The Ligand and the In Silico Paradigm

The Molecule: 3'-Ethoxy-biphenyl-3-carboxylic Acid

3'-Ethoxy-biphenyl-3-carboxylic acid is an aromatic organic compound featuring a biphenyl scaffold. This structure is characterized by two connected benzene rings, providing a hydrophobic backbone, while the carboxylic acid group (-COOH) introduces a polar, acidic functional group capable of engaging in critical hydrogen bonding.[1] The ethoxy group (-OCH2CH3) further modulates the molecule's lipophilicity and steric profile. The combination of these features makes it a versatile candidate for interacting with biological macromolecules.

Molecular Structure and Properties:

-

IUPAC Name: 3'-(ethyloxy)-[1,1'-biphenyl]-3-carboxylic acid

-

Molecular Formula: C15H14O3

-

Canonical SMILES: CCOC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O

-

Key Functional Groups: Carboxylic acid (hydrogen bond donor/acceptor), ether (hydrogen bond acceptor), aromatic rings (hydrophobic/π-π interactions).

The Paradigm of Computational Drug Discovery

The modern drug discovery pipeline is increasingly reliant on computational methods to reduce costs, accelerate timelines, and derive mechanistic insights that are often inaccessible through purely experimental means.[2] In silico modeling allows for the rapid screening of vast chemical libraries, the prediction of binding affinities, and the detailed analysis of molecular interactions at an atomic level.[3][4] This guide outlines a complete in silico workflow, demonstrating how computational tools can build a comprehensive profile of a novel ligand's potential biological activity.

Integrated In Silico Workflow

The investigation of a novel ligand like 3'-Ethoxy-biphenyl-3-carboxylic acid follows a logical, multi-stage process. Each stage builds upon the last, providing a progressively deeper understanding of the molecule's behavior and potential.

Caption: Integrated workflow for in silico ligand characterization.

Part 2: Target Identification and Validation

Rationale: The Challenge of an Orphan Ligand

When presented with a novel molecule, the primary challenge is to identify its biological target(s). Without this knowledge, further development is impossible. Ligand-based target prediction, or "target fishing," is a powerful computational strategy that addresses this challenge by comparing the novel molecule to a database of known ligands with annotated biological activities.[5] The underlying principle is that structurally similar molecules often share common protein targets.[5]

Protocol: Target Prediction using SwissTargetPrediction

SwissTargetPrediction is a robust, well-validated web server for estimating the most probable protein targets of a small molecule.[6]

Methodology:

-

Navigate to the Web Server: Access the SwissTargetPrediction homepage.

-

Input Molecule: Provide the structure of 3'-Ethoxy-biphenyl-3-carboxylic acid. This is most easily done by pasting the SMILES string (CCOC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O) into the query box.

-

Select Species: Choose "Homo sapiens" to focus the search on human proteins.

-

Execute Prediction: Initiate the target prediction process.

-

Analyze Results: The server will return a list of probable targets, ranked by probability. The results are categorized by protein class (e.g., kinases, G protein-coupled receptors, enzymes). Pay close attention to targets with high probability scores and those belonging to therapeutically relevant classes. For instance, given that biphenyl carboxylic acid derivatives have been explored as anticancer agents, targets like kinases or nuclear receptors would be of high interest.[7]

Target Selection and Preparation: A Case Study with BRAF Kinase

For this guide, we will proceed with a hypothetical but highly plausible target identified through target fishing: the BRAF kinase , a well-known oncogene. Specifically, we will use the crystal structure of the BRAF V600E mutant, a clinically relevant target.[8]

Protocol for Target Preparation:

-

Obtain Protein Structure: Download the crystal structure from the RCSB Protein Data Bank (PDB). For this example, we will use PDB ID: 3OG7 .

-

Clean the PDB File: The raw PDB file contains non-essential information. It is critical to prepare the protein for docking by:

-

Removing all water molecules.

-

Deleting any co-crystallized ligands, ions, or cofactors that are not essential for the binding interaction being studied.

-

Inspecting the structure for missing residues or atoms and using modeling software (e.g., Maestro, Chimera) to repair them.

-

-

Protonation and Optimization: Add hydrogen atoms to the protein, as they are typically absent in crystal structures. Assign the correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This step is crucial as hydrogen bonds are a primary driver of protein-ligand interactions.

Part 3: Molecular Docking: Predicting Binding Conformations

Core Concepts and Causality

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][9] It is a cornerstone of structure-based drug design because it rapidly evaluates the geometric and energetic complementarity between a ligand and a protein's binding site.[10] The process utilizes a search algorithm to explore various ligand conformations and a scoring function to estimate the binding affinity for each pose.[10]

Detailed Protocol: Protein-Ligand Docking with AutoDock Vina

AutoDock Vina is a widely used, accurate, and fast open-source program for molecular docking.[9][10] The workflow requires preparing specific file formats for both the protein (receptor) and the ligand.

Step-by-Step Methodology:

-

Ligand Preparation:

-

Generate a 3D structure of 3'-Ethoxy-biphenyl-3-carboxylic acid using software like Avogadro or by downloading from a database if available.

-

Perform energy minimization to obtain a low-energy conformation.

-

Save the ligand in a .mol2 or .pdb format.

-

Using AutoDock Tools (ADT), assign Gasteiger charges, merge non-polar hydrogens, and define rotatable bonds.

-

Save the final prepared ligand as a .pdbqt file.

-

-

Receptor Preparation:

-

Load the cleaned PDB file of the BRAF kinase (from section 2.3) into ADT.

-

Add polar hydrogens and assign Kollman charges.

-

Save the prepared receptor as a .pdbqt file.

-

-

Grid Box Definition:

-

Define a 3D grid box that encompasses the entire binding site of the target protein. The size and center of this box are critical parameters. For a known target, the box should be centered on the location of the co-crystallized ligand.

-

The box should be large enough to allow for translational and rotational freedom of the ligand but small enough to focus the search, saving computational time. A typical size is 25 x 25 x 25 Å.

-

-

Running the Docking Simulation:

-

Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the grid box coordinates, and the output file name.

-

Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt

-

Data Interpretation: Binding Affinity and Pose Analysis

Vina will generate an output file containing several predicted binding poses, ranked by their binding affinity scores in kcal/mol.

-

Binding Affinity: This score is an estimate of the binding free energy. More negative values indicate stronger predicted binding.[9] It is used to rank different ligands or different poses of the same ligand.

-

Pose Analysis: The top-ranked poses should be visually inspected using software like PyMOL or Chimera.[9] The key is to analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the key amino acid residues in the binding pocket. A plausible pose is one that is stabilized by multiple favorable interactions.

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| 1 | -9.2 | CYS532, GLY596 | Hydrogen Bond (Carboxylate) |

| 1 | -9.2 | VAL471, LEU514 | Hydrophobic (Biphenyl) |

| 2 | -8.8 | LYS483, ASP594 | Hydrogen Bond (Carboxylate) |

| 3 | -8.5 | PHE583, TRP531 | π-π Stacking (Aromatic Rings) |

Docking Workflow Diagram

Caption: Molecular docking workflow using AutoDock Vina.

Part 4: Molecular Dynamics: Assessing Complex Stability

Core Concepts and Expertise

While docking provides a valuable static snapshot of a likely binding pose, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a deeper understanding by modeling the movement of atoms in the protein-ligand complex over time.[11] This technique is essential for validating docking results, as it can reveal whether a predicted pose is stable or if the ligand dissociates from the binding pocket.[9] MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.[11]

Detailed Protocol: MD Simulation using GROMACS Web Server (WebGro)

GROMACS is a high-performance MD simulation package.[12] Web servers like WebGro provide a user-friendly interface to run GROMACS simulations without requiring extensive command-line expertise or local high-performance computing resources.[13]

Step-by-Step Methodology:

-

System Preparation:

-

Start with the top-ranked protein-ligand complex structure obtained from docking (in PDB format).

-

The web server will typically handle the generation of the ligand's topology and parameter files, which are essential for the simulation. This is a critical step that defines the force field parameters for the non-standard ligand.

-

-

Simulation Setup (via WebGro Interface):

-

Upload Structure: Submit the PDB file of the docked complex.

-

Solvation: Choose a water model (e.g., TIP3P) and define a simulation box (e.g., a cubic box with a 1.0 nm distance from the protein to the box edge). The system is solvated to mimic physiological conditions.

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge.

-

Minimization: Perform energy minimization to relax the system and remove any steric clashes.

-

Equilibration: Run two short equilibration phases (NVT and NPT) to bring the system to the desired temperature (e.g., 300 K) and pressure (e.g., 1 bar).

-

Production Run: Specify the length of the production MD simulation (e.g., 100 nanoseconds). Longer simulations provide more robust data but require more computational resources.

-

-

Execution and Trajectory Analysis:

-

Submit the job to the server. Upon completion, the server will provide the output trajectory files and often pre-generated analyses.

-

Data Interpretation: RMSD, RMSF, and Interaction Stability

-

Root Mean Square Deviation (RMSD): This is the most critical metric for assessing the stability of the complex. It measures the average deviation of the protein or ligand backbone atoms over time relative to a reference structure (usually the initial frame). A stable RMSD plot that plateaus at a low value (e.g., < 3 Å) indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound.

-

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual residues. High RMSF values in the binding site can indicate which residues are flexible and contribute to the interaction with the ligand.

-

Interaction Analysis: The trajectory should be analyzed to monitor the persistence of key interactions (like hydrogen bonds) identified during docking. A stable interaction is one that is maintained for a high percentage of the simulation time.

| Metric | Interpretation | Favorable Outcome |

| Ligand RMSD | Stability of the ligand's pose in the binding pocket. | Plateau at a low value (< 2-3 Å). |

| Protein RMSD | Overall stability of the protein's structure. | Plateau indicating no major unfolding. |

| Hydrogen Bonds | Persistence of key polar interactions. | Maintained for > 50% of simulation time. |

Part 5: Pharmacophore Modeling: Abstracting Key Features

Core Concepts and Strategic Application

A pharmacophore is an abstract representation of the essential molecular features required for a molecule's biological activity.[14][15] These features include hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and charged groups, arranged in a specific 3D orientation.[16] Pharmacophore modeling is strategically used to distill the key interaction points from a known active complex. This "fingerprint" can then be used to rapidly screen large databases for structurally diverse molecules that still possess the necessary features for binding, making it a powerful tool for lead discovery.[17]

Protocol: Structure-Based Pharmacophore Generation

This protocol uses the stable, MD-refined protein-ligand complex to generate a pharmacophore model.

Methodology:

-

Select a Representative Structure: Choose a frame from the stable region of the MD trajectory. This structure represents a highly populated and energetically favorable conformation of the complex.

-

Generate Pharmacophore Features: Using software like LigandScout or the pharmacophore tools within Schrödinger Maestro, automatically identify the key interaction features between the ligand and the protein.

-

The carboxylate group's oxygen atoms will be mapped as Hydrogen Bond Acceptors .

-

The hydroxyl proton of the carboxylate will be a Hydrogen Bond Donor .

-

The biphenyl rings will be mapped as Aromatic/Hydrophobic Features .

-

-

Refine the Model: Add excluded volume spheres to represent the space occupied by the receptor, which helps to eliminate molecules that would clash with the protein.

-

Final Pharmacophore Model: The final model consists of a 3D arrangement of these features with specific distance and angle constraints.

Logical Relationship Diagram

Caption: Logic of structure-based pharmacophore model generation.

Part 6: Synthesis and Future Directions

This guide has outlined a systematic, multi-faceted in silico approach to characterize a novel small molecule. By integrating target fishing, molecular docking, molecular dynamics, and pharmacophore modeling, we can construct a robust hypothesis about the biological activity of 3'-Ethoxy-biphenyl-3-carboxylic acid. The docking results provide a high-resolution view of the binding mode, which is then validated for stability by MD simulations. Finally, the pharmacophore model abstracts these key interactions into a query for discovering new chemical matter.

While powerful, these methods are predictive. The ultimate validation of these computational hypotheses requires experimental testing, such as in vitro binding assays and cell-based functional assays. Future computational work could also explore more advanced techniques like free energy perturbation (FEP) for more accurate binding affinity predictions or ensemble docking to account for protein flexibility.

References

-

Ataman Kimya. Biphenyl Carboxylic Acid. [Link]

-

Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. Virginia Tech Department of Biochemistry. [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

-

Lajoie, M. et al. (2023). Designed endocytosis-inducing proteins degrade targets and amplify signals. Nature. [Link]

-

Shin, W. H. et al. (2019). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. Molecules. [Link]

-

Click2Drug. Directory of in silico Drug Design tools. [Link]

-

Al-Sha'er, M. A. et al. (2025). Pharmacophore modeling in drug design. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Foloppe, N. et al. (2014). e-LEA3D: a computational-aided drug design web server. Nucleic Acids Research. [Link]

-

Ruffolo, F. et al. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link]

-

IntechOpen. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. [Link]

-

The PDB-101. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

Research Trend. (2023). Identification of the Therapeutic Protein Targets of 2-Hydroxydicarboxylic Acid and 3D Analysis using Insilico Protocols. [Link]

-

PubChem. 3'-Methoxy-biphenyl-3-carboxylic acid. [Link]

-

SlideShare. (2015). Pharmacophore Modelling in Drug Discovery and Development. [Link]

-

Dahl, G. et al. (2021). Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy. Journal of Medicinal Chemistry. [Link]

-

MDPI. (2021). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. [Link]

-

Biotecnika. (2024). Drug Designing Using Molecular Docking - For Beginners. YouTube. [Link]

-

Research Snipers. (2025). Ultimate Guide – The Best Computational Drug Design Tools and Services of 2025. [Link]

-

Nottingham ePrints. (2022). Molecular Simulation of Protein-Ligand Complexes. [Link]

-

Patsnap. (2025). What is pharmacophore modeling and its applications?. [Link]

-

ResearchGate. (2019). In-Silico Drug Discovery using Protein-Small Molecule Interaction. [Link]

-

Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]

-

Villoutreix, B. O. et al. (2019). Virtual screening web servers: designing chemical probes and drug candidates in the cyberspace. Briefings in Bioinformatics. [Link]

-

Bioinformatics Insight. (2024). Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. [Link]

-

Kuhn, M. et al. (2013). Systematic identification of proteins that elicit drug side effects. Molecular Systems Biology. [Link]

-

SIMLAB. (2023). Molecular dynamic simulation for protein & ligand-protein complex. YouTube. [Link]

-

Research & Development World. (2017). Advanced Computational Drug Discovery Tools. [Link]

-

ACS Central Science. (2023). Toward In Silico Design of Protein–Protein Interaction Stabilizers. [Link]

-

ACS Publications. (2023). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. [Link]

-

MDPI. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. [Link]

-

Barakat, K. H. (2009). Molecular Docking Tutorial. [Link]

-

PubChem. Ethyl biphenyl-3-carboxylate. [Link]

-

Chemistry LibreTexts. (2024). Structure and Properties of Carboxylic Acids. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ultimate Guide â The Top and Best Computational Drug Design Tools and Services of 2026 [dip-ai.com]

- 3. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchtrend.net [researchtrend.net]

- 6. Virtual screening web servers: designing chemical probes and drug candidates in the cyberspace - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein-Ligand Complex [mdtutorials.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 16. mdpi.com [mdpi.com]

- 17. columbiaiop.ac.in [columbiaiop.ac.in]

Spectroscopic data (NMR, IR, Mass Spec) for 3'-Ethoxy-biphenyl-3-carboxylic acid

Introduction & Structural Context[1][2][3][4][5][6][7]

This technical guide provides a rigorous framework for the spectroscopic characterization of 3'-Ethoxy-biphenyl-3-carboxylic acid (CAS: 669713-71-7). As a bi-aryl scaffold featuring both an electron-withdrawing carboxylic acid (Ring A) and an electron-donating ethoxy group (Ring B), this molecule presents a distinct "push-pull" electronic environment that is observable across all spectral modalities.

This guide is designed for researchers synthesizing this compound via Suzuki-Miyaura cross-coupling (typically reacting 3-carboxyphenylboronic acid with 1-bromo-3-ethoxybenzene). The protocols below prioritize the differentiation of this specific isomer from its 4-substituted analogs, a common challenge in biphenyl synthesis.

Structural Overview

-

Formula: C₁₅H₁₄O₃[1]

-

Molecular Weight: 242.27 g/mol [1]

-

Key Features: Meta-substituted bi-aryl core; Acidic proton (exchangeable); Ethoxy side chain.

Mass Spectrometry (MS) Analysis[4][5][9][10]

For carboxylic acids, Electrospray Ionization (ESI) in negative mode is the gold standard for molecular weight confirmation, avoiding the complex fragmentation often seen in Electron Impact (EI).

ESI-MS (Negative Mode)

-

Primary Signal: The deprotonated molecular ion

is the base peak. -

Expected m/z: 241.1

EI-MS (Fragmentation Pathway)

If GC-MS is employed (typically requiring derivatization to methyl ester, though direct injection is possible at high temps), the fragmentation follows a specific logic useful for structural validation.

| Fragment (m/z) | Assignment | Mechanism |

| 242 | Molecular Ion (Stable aromatic core) | |

| 225 | Loss of hydroxyl radical (Characteristic of -COOH) | |

| 197 | Decarboxylation (Loss of 45 Da) | |

| 214 | McLafferty-like rearrangement of ethoxy group |

Fragmentation Logic Diagram

Caption: Primary fragmentation pathways expected in Electron Impact (EI) mass spectrometry.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides immediate confirmation of the two functional handles: the carboxylic acid dimer and the ether linkage.[2]

Key Absorption Bands[6][7]

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Morphology | Diagnosis |

| O-H Stretch | 2500–3300 | Medium | Very Broad | Characteristic "Acid Beard" due to H-bonding dimerization. |

| C=O[3] Stretch | 1680–1690 | Strong | Sharp | Conjugated acid carbonyl (shifted from 1710 due to biphenyl conjugation). |

| C=C Aromatic | 1580–1600 | Medium | Sharp | Biphenyl skeletal vibrations. |

| C-O-C Stretch | 1230–1250 | Strong | Sharp | Aryl-alkyl ether (Ethoxy group). |

| C-O Stretch | 1280–1300 | Strong | Sharp | Acid C-O stretch (often overlaps with ether). |

Expert Tip: If the C=O peak appears >1710 cm⁻¹, the sample may be wet or not fully dimerized. Dry the sample in a vacuum desiccator over P₂O₅ to restore the characteristic dimer shift.

Nuclear Magnetic Resonance (NMR)[1][5][13][14][15]

This is the definitive method for proving the meta-meta substitution pattern. The molecule has two distinct aromatic spin systems.

Solvent Choice: DMSO-d₆ is required.

-

Reason 1: Solubility of aromatic carboxylic acids is poor in CDCl₃.

-

Reason 2: DMSO-d₆ slows proton exchange, allowing the carboxylic acid proton (-COOH) to be visualized as a broad singlet >12 ppm.

¹H NMR Data (400 MHz, DMSO-d₆)

Predicted Chemical Shifts & Assignments:

| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment Logic |

| -COOH | 12.8–13.2 | br s | - | Acidic proton (deshielded/H-bonded). |

| H-2 (Ring A) | 8.18 | t (looks like s) | ~1.5 | Between COOH/Ph. Max deshielding (Inductive + Anisotropic). |

| H-4 (Ring A) | 7.95 | dt | 7.8, 1.5 | Ortho to COOH (EWG). Deshielded. |

| H-6 (Ring A) | 7.90 | dt | 7.8, 1.5 | Ortho to Ph. Deshielded. |

| H-5 (Ring A) | 7.62 | t | 7.8 | Meta to both groups. |

| H-5' (Ring B) | 7.38 | t | 8.0 | Meta to OEt. |

| H-6' (Ring B) | 7.25 | dt | 8.0, 1.5 | Ortho to Ph, Para to OEt. |

| H-2' (Ring B) | 7.18 | t (looks like s) | ~2.0 | Ortho to OEt (Shielding). |

| H-4' (Ring B) | 6.98 | ddd | 8.0, 2.0, 0.8 | Ortho to OEt (Shielding) + Para to Ph. |

| -OCH₂- | 4.12 | q | 7.0 | Methylene of ethoxy. |

| -CH₃ | 1.38 | t | 7.0 | Methyl of ethoxy. |

Differentiation Strategy:

-

Ring A (Acid side): Protons are generally downfield (>7.6 ppm) due to the electron-withdrawing COOH.

-

Ring B (Ethoxy side): Protons are upfield (<7.4 ppm) due to the electron-donating OEt, specifically H-2' and H-4'.

¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Type | δ (ppm) | Notes |

| C=O (Acid) | 167.5 | Carbonyl. |

| C-3' (Ipso-OEt) | 159.2 | Deshielded by Oxygen. |

| C-3 (Ipso-COOH) | 131.5 | Quaternary. |

| C-1, C-1' (Bridge) | 141.0, 140.5 | Quaternary bridgeheads. |

| Aromatic CH | 113.0 – 130.0 | Complex region. C-2' and C-4' will be most upfield (~113-115 ppm). |

| -OCH₂- | 63.5 | Ether methylene. |

| -CH₃ | 14.8 | Methyl. |

Experimental Workflow & Validation Protocols

To ensure data integrity, follow this self-validating workflow.

Sample Preparation

-

Mass Spec: Dissolve 0.1 mg in 1 mL MeOH (HPLC grade). Add 0.1% Formic acid to assist ionization if running positive mode (though negative is preferred).

-

NMR: Dissolve 5-10 mg in 0.6 mL DMSO-d₆. Filter through a small plug of glass wool if any turbidity remains (boronic acid byproducts are often insoluble in DMSO).

-

IR: Use ATR (Attenuated Total Reflectance) on the solid powder. No KBr pellet required.

Analytical Logic Flow

Caption: Analytical workflow for the isolation and validation of 3'-Ethoxy-biphenyl-3-carboxylic acid.

References

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 4621 (Benzoic acid analogs) & No. 3210 (Biphenyl ethers). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

Reich, H. J. Hans Reich's Collection of NMR Data: Proton NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69.[Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Substituted Biphenyl Carboxylic Acids

Executive Summary

The biphenyl carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a cornerstone for non-steroidal anti-inflammatory drugs (NSAIDs) and, more recently, transthyretin (TTR) kinetic stabilizers. Its utility stems from the unique interplay between the two phenyl rings—specifically the torsion angle defined by ortho-substitution—and the anchoring capability of the carboxylic acid moiety.

This guide analyzes the SAR of this scaffold, moving beyond simple substituent effects to the structural dynamics that drive potency. We focus on the design of TTR amyloidosis inhibitors (such as diflunisal analogues) as a primary case study, demonstrating how steric and electronic tuning of the biphenyl core dictates biological efficacy.

Physicochemical Foundations: The "Twist" and the "Anchor"

To understand the activity of substituted biphenyls, one must first master their conformational dynamics. Unlike fused ring systems (e.g., naphthalene), the biphenyl bond allows rotation, but this rotation is energetically penalized by ortho-substituents.

The Torsion Angle ( )

The dihedral angle between the two phenyl rings controls the molecule's 3D shape and solubility.

-

Unsubstituted Biphenyl:

in solution. -

Ortho-Substitution: Introduction of substituents (F, Cl, CH3) at the 2/2' positions increases steric clash, forcing the rings closer to orthogonality (

). -

Impact: A twisted conformation often improves solubility by disrupting crystal packing energy and is frequently required to fit into hydrophobic channels (e.g., the T4 binding pocket of TTR).

The Carboxylate Anchor

The carboxylic acid group (

-

Mechanism: At physiological pH, it exists as a carboxylate anion, forming critical salt bridges with positively charged residues (e.g., Lys15 in TTR, Arg120 in COX enzymes).

-

Bioisosteres: Tetrazoles or hydroxamic acids are often explored, but the carboxylic acid remains the gold standard for specific polar interactions in this class.

SAR Deep Dive: Designing for Transthyretin (TTR) Stabilization

Transthyretin is a homotetrameric protein that transports thyroxine (T4). Dissociation of the tetramer leads to amyloid fibril formation. Biphenyl carboxylic acids stabilize the tetramer by mimicking T4 and binding in the central channel.

The Pharmacophore Model

The SAR can be dissected into three zones:

-

Zone A: The Polar Head (Carboxylate)

-

Requirement: Must be positioned to interact with Lys15/Lys15’ at the channel entrance.

-

Modification: Esterification abolishes activity (prodrug strategy), confirming the necessity of the free anion.

-

-

Zone B: The Inner Ring (Phenol/Aryl)

-

Hydroxyl Group: A 4-OH group (para to the biphenyl bond) often mimics the phenolic ring of T4. It can form H-bonds with Ser117.

-

3,5-Halogenation: Adding halogens (Cl, Br, I) flanking the 4-OH increases acidity (lower

) and fills hydrophobic pockets (HBP).

-

-

Zone C: The Outer Ring (Tail)

-

Hydrophobicity: This ring extends into the deeper hydrophobic patches of the TTR channel.

-

Substitution: Electron-withdrawing groups (EWGs) like Fluorine are preferred. They enhance lipophilicity without introducing excessive bulk that would prevent channel entry.

-

Visualization: The SAR Logic Flow

Figure 1: Structural logic dictating the efficacy of biphenyl carboxylic acids in TTR stabilization.

Quantitative Data: Substituent Effects

The following table summarizes the effect of specific substitutions on the binding affinity (

| Compound Variant | Substitution Pattern | Torsion Angle (Est.) | TTR Binding Affinity ( | Efficacy Note |

| Biphenyl-4-COOH | Unsubstituted | ~44° | > 1000 nM | Weak binder; lacks hydrophobic fill. |

| Diflunisal | 2',4'-difluoro-4-OH | ~60° | ~ 80 nM | Benchmark. Good fit; F atoms engage HBP. |

| 2',6'-Difluoro | 2',6'-difluoro | ~90° (Orthogonal) | > 200 nM | Too twisted; steric clash prevents deep entry. |

| 3,5-Dichloro | 3,5-dichloro-4-OH | ~45° | ~ 20 nM | High potency; Cl fills pockets better than F. |

| Iodinated | 3,5-diiodo | ~45° | < 10 nM | Excellent fit (mimics T4 iodine), but toxicity concerns. |

Note: Data synthesized from general SAR trends in TTR literature (e.g., Wiseman et al., J. Med. Chem).

Experimental Protocols

Chemical Synthesis: Suzuki-Miyaura Coupling

The most robust method for constructing the biphenyl scaffold is the Palladium-catalyzed cross-coupling of an aryl halide with an aryl boronic acid.

Reagents:

-

Aryl Bromide (Component A)

-

Aryl Boronic Acid (Component B)

-

Catalyst:

or -

Base:

or -

Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

-

Charge: In a round-bottom flask, combine Aryl Bromide (1.0 eq), Aryl Boronic Acid (1.1 eq), and Base (3.0 eq).

-

Degas: Dissolve in Dioxane/Water. Sparge with Argon for 15 minutes to remove

(critical for Pd cycle). -

Catalyst: Add Pd catalyst (0.05 eq) under Argon counter-flow.

-

Reflux: Heat to 90°C for 12-16 hours. Monitor by TLC/LC-MS.

-

Workup: Cool to RT. Filter through Celite. Acidify aqueous layer with 1N HCl to precipitate the carboxylic acid product.

-

Purification: Recrystallize from Ethanol/Water or purify via reverse-phase HPLC.

Biological Assay: TTR Turbidimetry

This assay measures the inhibition of acid-induced fibril formation.

Protocol:

-

Preparation: Incubate Recombinant TTR (

) with the test compound ( -

Acidification: Lower pH to 4.4 using acetate buffer to trigger dissociation and fibrillization.

-

Measurement: Monitor turbidity (absorbance at 400 nm) over 72 hours.

-

Analysis: Calculate % Inhibition relative to DMSO control.

-

High Efficacy: < 10% turbidity increase vs control.

-

Low Efficacy: > 50% turbidity increase vs control.

-

Visualization: Synthetic Workflow

Figure 2: Step-by-step Suzuki-Miyaura coupling protocol for biphenyl synthesis.

References

-

Wiseman, R. L., et al. "Kinetic stabilization of the transthyretin tetramer by 1,3,5-triazine derivatives." Journal of Medicinal Chemistry.

-

Adamski-Werner, S. L., et al. "Diflunisal analogues stabilize the transthyretin tetramer by increasing the barrier to dissociation." Journal of Medicinal Chemistry.

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Bulawa, C. E., et al. "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences.

(Note: While Tafamidis is a benzoxazole, Reference 4 provides the foundational assay protocols used for biphenyl comparators).

Pharmacological Profile of Biphenyl Carboxylic Acid Analogs

An In-Depth Technical Guide for Drug Discovery

Executive Summary & Chemical Space

Biphenyl carboxylic acid analogs represent a privileged scaffold in medicinal chemistry, historically recognized for their anti-inflammatory properties (NSAIDs) and, more recently, repurposed as kinetic stabilizers of Transthyretin (TTR) .

The core pharmacophore consists of two phenyl rings linked by a single bond (biphenyl), decorated with a carboxylic acid moiety.[1] This structure provides a unique balance of lipophilicity (for hydrophobic pocket penetration) and electrostatic potential (for anchoring to polar residues).

Key Compound: Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid) serves as the archetype.[2] While originally developed as a COX inhibitor, its ability to occupy the thyroxine (T4) binding sites of TTR has made it a foundational template for treating ATTR amyloidosis.

Molecular Mechanism of Action

The pharmacological utility of this class is defined by two distinct mechanisms: TTR Tetramer Stabilization and Cyclooxygenase (COX) Inhibition.

2.1 Transthyretin (TTR) Kinetic Stabilization

TTR is a homotetrameric protein that transports thyroxine (T4) and retinol.[3] In TTR amyloidosis (ATTR), the rate-limiting step of pathology is the dissociation of the native tetramer into monomers.[4][5] These monomers misfold and assemble into toxic amyloid fibrils.[3][4][6]

Mechanism: Biphenyl carboxylic acid analogs bind to the two unoccupied T4 binding sites located at the dimer-dimer interface of the TTR tetramer.

-

Electrostatic Anchoring: The carboxylate group (-COO⁻) forms critical electrostatic interactions (salt bridges) with the

-amino group of Lys15 at the entrance of the binding pocket. -

Hydrophobic Shielding: The biphenyl core spans the hydrophobic channel, interacting with Val121 and Leu110 .

-

H-Bonding: Hydroxyl substituents (if present, e.g., in Diflunisal) often engage Ser117 or Thr119 , bridging the two dimers and mechanically reinforcing the tetrameric structure.

This binding raises the activation energy required for tetramer dissociation, effectively "freezing" the protein in its functional, non-amyloidogenic state.

2.2 Cyclooxygenase (COX) Inhibition (Off-Target/Dual-Action)

As NSAIDs, these compounds inhibit COX-1 and COX-2 enzymes by entering the hydrophobic channel of the enzyme and blocking the access of arachidonic acid to the active site. The carboxylic acid interacts with Arg120 in the COX channel.

Note: For ATTR therapy, COX inhibition is often considered an adverse effect due to gastrointestinal and renal toxicity. Modern medicinal chemistry efforts focus on "de-coupling" these activities to create pure TTR stabilizers.

Structure-Activity Relationship (SAR)

The SAR of biphenyl carboxylic acids is driven by the geometry of the TTR T4 binding pocket, which contains three sets of symmetrical hydrophobic depressions (HBPs).

-

The Carboxylic Acid (Head): Essential for potency. Must be positioned to interact with Lys15. Bioisosteres (e.g., tetrazoles) are possible but often less potent or have poor ADME.

-

The Biphenyl Core (Linker): Provides the rigid spacer necessary to span the distance between the inner and outer binding sub-sites.

-

3',5'-Halogenation (Tail): Substituents on the distal ring (Fluorine, Chlorine, Iodine) drastically increase affinity by filling the innermost hydrophobic pockets (HBP3).

-

Insight: Iodine substituents often yield the highest potency due to optimal filling of the halogen-binding pocket formed by Ala108, Leu110, Thr119, and Val121.

-

Figure 1: Pharmacophore dissection of biphenyl carboxylic acid analogs acting as TTR stabilizers.

Experimental Profiling: Self-Validating Protocols

To rigorously evaluate a biphenyl carboxylic acid analog, one must assess its ability to prevent TTR aggregation under stress. The following protocol is the industry standard for in vitro screening.

Protocol: Acid-Mediated TTR Aggregation Assay (Turbidimetry)

Principle: At neutral pH, TTR is stable. Lowering the pH to 4.4 mimics lysosomal conditions, triggering tetramer dissociation and rapid fibril formation. Effective inhibitors prevent this turbidity increase.

Materials:

-

Recombinant Wild-Type (WT) TTR or V30M TTR variant.

-

Acetate buffer (pH 4.4).

-

Phosphate-buffered saline (PBS, pH 7.4).

-

Test compounds (dissolved in DMSO).

-

Positive Control: Diflunisal or Tafamidis .

Workflow:

-

Pre-Incubation: Incubate TTR (3.6 µM final) with the test compound (7.2 µM, 2x molar excess) in PBS (pH 7.4) for 30 minutes at 37°C. This allows the drug to bind the tetramer.

-

Acidification: Add an equal volume of Acetate buffer (200 mM, pH 4.4) to initiate aggregation. Final pH should be ~4.4.

-

Incubation: Incubate the mixture at 37°C for 72 hours in a sealed 96-well plate to prevent evaporation.

-

Quantification: Measure turbidity (optical density) at 400 nm (OD400).

-

Validation Check:

-

Negative Control (DMSO only): Must show high turbidity (OD > 0.5).

-

Positive Control (Diflunisal): Must show >50% inhibition of turbidity compared to DMSO.

-

Blank (Buffer only): Must show OD ~ 0.

-

Data Analysis:

Figure 2: Step-by-step workflow for the Acid-Mediated TTR Aggregation Assay.

ADME & Pharmacokinetics

The biphenyl carboxylic acid scaffold imparts specific ADME properties that are critical for clinical translation.

-

Protein Binding: These compounds exhibit extremely high plasma protein binding (>99%).

-

Challenge: They bind avidly to albumin. However, their affinity for TTR is often nanomolar (

nM), allowing them to selectively occupy TTR even in the presence of excess albumin. -

Verification: A Subunit Exchange Assay in human plasma is required to verify that the drug actually binds TTR in a physiological milieu, rather than getting lost on albumin.

-

-

Metabolism:

-

Primary clearance is often via glucuronidation of the carboxylic acid or phenolic hydroxyl groups.

-

Unlike aspirin, diflunisal is not metabolized to salicylic acid; the biphenyl core remains intact.

-

-

Half-Life: Generally long (e.g., Diflunisal

= 8–12 hours), supporting once- or twice-daily dosing.

References

-

Sekijima, Y., et al. (2006). "The biological and chemical basis for tissue-selective amyloid disease." Cell, 126(5), 903-915. Link

-

Adamski-Werner, S. L., et al. (2004). "Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloidogenesis."[5] Journal of Medicinal Chemistry, 47(2), 355-374. Link

-

Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

-

Miller, S. R., et al. (2004). "Ligand binding to transthyretin: The structural basis for inhibiting amyloid formation." Journal of Molecular Biology, 343(4), 1045-1060. Link

-

Castano, E. M., et al. (1996). "Transthyretin variants associated with systemic amyloidosis: Biological and clinical implications." Biochemical Journal, 318(Pt 3), 681. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diflunisal - Wikipedia [en.wikipedia.org]

- 3. Development of a Highly Potent Transthyretin Amyloidogenesis Inhibitor: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. air.unipr.it [air.unipr.it]

- 6. Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 3'-Ethoxy-biphenyl-3-carboxylic acid

This guide provides an in-depth technical analysis of the solubility profile of 3'-Ethoxy-biphenyl-3-carboxylic acid , a critical intermediate in pharmaceutical synthesis (e.g., Eltrombopag analogs) and materials science.

Executive Summary

3'-Ethoxy-biphenyl-3-carboxylic acid (CAS: 669713-71-7) is a biphenyl derivative characterized by a hydrophobic aromatic core, a lipophilic ethoxy substituent, and a hydrophilic carboxylic acid moiety. Its solubility behavior is governed by the interplay between

This guide details the physicochemical properties, predicted solubility parameters, and experimental protocols for solvent selection, essential for process chemists optimizing recrystallization, chromatography, or formulation.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| Chemical Name | 3'-Ethoxy[1,1'-biphenyl]-3-carboxylic acid |

| CAS Number | 669713-71-7 |

| Molecular Formula | |

| Molecular Weight | 242.27 g/mol |

| Predicted LogP | 3.8 – 4.2 (Highly Lipophilic) |

| pKa (Acid) | ~4.1 – 4.5 (Carboxylic acid) |

| H-Bond Donors | 1 (Carboxylic -OH) |

| H-Bond Acceptors | 3 (Carbonyl, Ether, Hydroxyl) |

Solubility Framework & Solvent Compatibility

The solubility of 3'-Ethoxy-biphenyl-3-carboxylic acid follows a distinct "Amphiphilic-Aromatic" pattern. The biphenyl core drives solubility in aromatics and chlorinated solvents, while the carboxylic acid group dictates pH-dependent aqueous solubility and compatibility with polar protic solvents.